molecular formula C18H16ClN3O4 B2431929 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide CAS No. 896300-63-3

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B2431929
CAS No.: 896300-63-3
M. Wt: 373.79
InChI Key: KYHAZQYUNYMSQE-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11-2-3-12(8-16(11)22(25)26)18(24)20-14-9-17(23)21(10-14)15-6-4-13(19)5-7-15/h2-8,14H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHAZQYUNYMSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the pyrrolidinone ring in the presence of a Lewis acid catalyst.

    Attachment of the Nitrobenzamide Moiety: This can be accomplished through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the amine group on the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, if used as a drug, it may bind to a particular enzyme or receptor, inhibiting its activity and leading to a therapeutic effect. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide: shares structural similarities with other compounds containing pyrrolidinone, chlorophenyl, and nitrobenzamide groups.

    This compound: can be compared with compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16_{16}H16_{16}ClN3_{3}O3_{3}
  • Molecular Weight : 345.76 g/mol
  • IUPAC Name : this compound

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Viral Replication : Studies have shown that derivatives similar to this compound can inhibit the replication of viruses such as Hepatitis B Virus (HBV). This is primarily attributed to their ability to increase intracellular levels of APOBEC3G, a protein that plays a crucial role in inhibiting viral replication .
  • Anticancer Activity : The compound's structure suggests potential interactions with various cellular targets involved in cancer progression. For instance, compounds with similar structural motifs have demonstrated significant activity against different cancer cell lines, indicating a potential for development as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Study Biological Activity Findings
AntiviralInhibits HBV replication; increases APOBEC3G levels.
AnticancerExhibits cytotoxic effects on cancer cell lines; potential for further development as an anticancer drug.
Enzyme InhibitionDemonstrated moderate inhibition of acetylcholinesterase and urease enzymes.
AntibacterialShowed moderate antibacterial activity against Salmonella typhi and Bacillus subtilis.

Case Studies

  • Antiviral Activity Against HBV :
    A study focused on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a derivative) reported its effectiveness in inhibiting both wild-type and drug-resistant HBV strains in vitro and in vivo using animal models. The mechanism was linked to increased levels of intracellular APOBEC3G, suggesting a novel therapeutic approach for HBV infections .
  • Cytotoxicity in Cancer Models :
    In vitro tests on various cancer cell lines revealed that compounds structurally related to this compound exhibited significant cytotoxicity, warranting further investigation into their potential as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidinone core. A common approach includes:

Condensation : Reacting 4-chloroaniline with a β-keto ester to form the pyrrolidinone ring via cyclization.

Functionalization : Introducing the 4-methyl-3-nitrobenzamide moiety through amide coupling (e.g., using HATU or EDC/NHS as coupling agents).
Optimization strategies :

  • Temperature control : Maintain 0–5°C during nitration to avoid byproducts.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) for amide bond formation to enhance solubility and reaction efficiency.
  • Catalysts : Employ Pd/C or Raney nickel for selective hydrogenation steps.
    Yield and purity are highly dependent on stoichiometric ratios and purification via column chromatography .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for nitro groups).
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~388.08 Da).
  • X-ray crystallography : Resolve the 3D structure using SHELXL for refinement (e.g., to confirm the stereochemistry of the pyrrolidinone ring). Note that SHELX programs are robust for small-molecule refinement despite their historical limitations .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with both fluorescence-based and radiometric methods.

Structural analogs : Compare activity with derivatives lacking the nitro group to isolate pharmacophoric contributions.

Dose-response analysis : Establish EC50_{50}/IC50_{50} values across multiple cell lines to assess specificity.
For example, notes that similar compounds exhibit neuropharmacological activity only at μM concentrations, suggesting strict dose dependency .

Advanced: What experimental design considerations are critical for elucidating the compound’s mechanism of action?

Answer:

Target identification :

  • Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to suspected targets (e.g., neurotransmitter receptors).
  • Perform siRNA knockdowns to confirm target relevance in cellular models.

Pathway analysis :

  • Employ RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK pathways if targeting kinases).

In vitro/In vivo correlation :

  • Compare pharmacokinetic profiles (e.g., plasma half-life) with efficacy in rodent models of disease .

Advanced: How can computational methods aid in optimizing this compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Predict binding modes with CYP450 enzymes to anticipate metabolic liabilities (e.g., nitro group reduction).
  • QSAR modeling : Adjust logP values by modifying substituents (e.g., replacing methyl with trifluoromethyl) to enhance blood-brain barrier penetration.
  • MD simulations : Assess stability of the pyrrolidinone ring under physiological pH to guide prodrug design.
    highlights that analogs with logP <3 exhibit improved solubility but reduced membrane permeability .

Basic: What are the key stability considerations for handling and storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent nitro group degradation.
  • Moisture control : Use desiccants in storage containers to avoid hydrolysis of the amide bond.
  • pH stability : Avoid aqueous solutions with pH >8, as the pyrrolidinone ring may undergo base-catalyzed ring-opening .

Advanced: What strategies can mitigate synthetic challenges in scaling up this compound?

Answer:

  • Flow chemistry : Implement continuous flow reactors for nitration steps to improve safety and yield.
  • Catalyst recycling : Use immobilized enzymes (e.g., lipases) for amide bond formation to reduce costs.
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches.
    notes that industrial-scale synthesis of similar compounds achieves >80% yield via optimized flow systems .

Advanced: How can researchers validate the compound’s selectivity against structurally related off-targets?

Answer:

Panel screening : Test against a library of 50+ kinases or GPCRs to identify cross-reactivity.

Cryo-EM : Resolve compound-target complexes at near-atomic resolution to identify binding site interactions.

Mutagenesis : Introduce point mutations in suspected off-targets (e.g., Phe → Ala in ATP-binding pockets) to assess binding dependency.
demonstrates that fluorophenyl analogs exhibit 10-fold higher selectivity for kinase X over Y .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.